N-(2-bromophenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O2/c17-12-3-1-2-4-13(12)20-15(21)16-19-9-14(22-16)10-5-7-11(18)8-6-10/h1-9H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTZJIRVXRXFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl and fluorophenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate brominated and fluorinated precursors.
Formation of the carboxamide group: This can be achieved through the reaction of the oxazole derivative with an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazole oxides, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of oxazole-based compounds, including N-(2-bromophenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide. These compounds have shown promising results in protecting neuronal cells from damage induced by beta-amyloid (Aβ), a key factor in Alzheimer’s disease.
Experimental Evidence
In vitro studies demonstrated that this compound can enhance cell viability in Aβ-treated PC12 cells at concentrations as low as 1.25 µg/mL. Additionally, it promotes the phosphorylation of Akt and glycogen synthase kinase (GSK-3β), which are crucial for neuronal survival pathways .
Anti-Cancer Properties
The compound also exhibits potential anti-cancer activity, particularly against various cancer cell lines.
Cell Line Studies
- In vitro tests have shown that derivatives of oxazole can exert antiproliferative effects on cancer cell lines such as HepG2 (liver cancer), HeLa (cervical cancer), and MCF7 (breast cancer). For example, certain derivatives demonstrated IC50 values lower than those of established chemotherapeutic agents like 5-Fluorouracil, indicating their effectiveness .
Therapeutic Potential
Beyond neuroprotection and anticancer applications, this compound may have broader therapeutic implications.
Potential Uses
- Treatment for Alzheimer's Disease : Given its neuroprotective effects and ability to modulate inflammatory pathways, this compound may serve as a candidate for developing new treatments for Alzheimer's disease.
- Cancer Therapy : Its demonstrated antiproliferative effects suggest that it could be further explored for use in combination therapies for various cancers.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Oxadiazole and Tetrazole Derivatives
- 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22): This compound replaces the oxazole ring with a 1,2,4-oxadiazole system. The oxadiazole’s electron-deficient nature may reduce metabolic stability compared to oxazole. However, it exhibits strong binding affinity to Mycobacterium tuberculosis targets, suggesting superior antitubercular activity.
- 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) :
With dual tetrazole rings, this analog has enhanced hydrogen-bonding capacity. Its ethyl group improves lipophilicity, which may enhance membrane permeability but reduce solubility. The absence of a halogen substituent limits halogen bonding, a feature critical in the target compound’s design .
Thiazole-Based Analogues
- The compound’s planarity (except for one fluorophenyl group) contrasts with the oxazole-based target, which may adopt a more rigid conformation. This structural difference could influence binding to planar active sites .
Sulfonyl- and Bromophenyl-Containing Analogues
- The 4-bromophenyl substituent differs from the target’s 2-bromophenyl, altering steric interactions. This compound’s antimicrobial activity highlights the importance of bromine positioning in biological efficacy .
Pharmacological and Physicochemical Properties
Binding Affinity and Drug-Likeness
- C22 and C29 :
Both exhibit favorable ADMET profiles, with C22 showing higher binding affinity (-9.0 kcal/mol) to Mycobacterium tuberculosis targets. The target compound’s bromine may enhance affinity through halogen bonding, though this requires experimental validation . - N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide: A fluorinated analog with a binding affinity of -9.0 kcal/mol to Anopheles gambiae KFase. The target’s oxazole ring may offer better metabolic stability than this pyrimidine-based inhibitor .
Solubility and Metabolic Stability
- The oxazole ring in the target compound likely improves solubility compared to thiazole or tetrazole analogs due to its lower molecular weight and reduced sulfur content. Fluorine at the 4-position further enhances solubility and blocks metabolic oxidation sites .
Data Tables
Table 1: Structural and Pharmacological Comparison
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxazole core via cyclization of pre-functionalized precursors. For example, coupling 2-bromoaniline with a fluorophenyl-substituted oxazole intermediate under palladium-catalyzed conditions.
- Step 2 : Carboxamide formation using coupling agents like EDCI/HOBt or CDI in anhydrous solvents (e.g., DMF or THF) at 0–25°C.
- Optimization : Yield and purity are enhanced by controlling temperature (e.g., reflux for cyclization) and using inert atmospheres (N₂/Ar). Chromatographic purification (silica gel, gradient elution) is critical for isolating the final product .
Table 1 : Example Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DMF, 110°C | 65–75 | >90% |
| 2 | EDCI, HOBt, DMF, RT | 80–85 | >95% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms regiochemistry of substituents (e.g., coupling patterns for bromophenyl and fluorophenyl groups).
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves absolute configuration. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts .
- HRMS : High-resolution mass spectrometry (ESI-TOF) validates molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₁₁BrFN₂O₂: 385.9974) .
Q. What are the common chemical reactions exhibited by this compound, and what experimental conditions are required to achieve desired products?
- Methodological Answer : Key reactions include:
- Nucleophilic Aromatic Substitution : Bromine at the 2-position reacts with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMSO, DMF) at 80–120°C.
- Oxidation : The oxazole ring can be oxidized using mCPBA (meta-chloroperbenzoic acid) to form oxazole N-oxide derivatives.
- Cross-Coupling : Suzuki-Miyaura coupling (Pd catalysts, aryl boronic acids) modifies the fluorophenyl group .
Table 2 : Reaction Conditions and Products
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Substitution | KOtBu, DMSO | 100°C, 12h | N-(2-aminophenyl) derivative |
| Oxidation | mCPBA, CH₂Cl₂ | 0°C → RT | Oxazole N-oxide |
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural refinement of halogenated oxazole derivatives?
- Methodological Answer :
- Data Contradictions : Disordered halogen atoms (Br/F) or thermal motion artifacts may reduce data quality. Use SHELXL’s PART instruction to model disorder, and apply restraints (e.g., DFIX, SIMU) to refine anisotropic displacement parameters.
- Validation Tools : CheckR and PLATON’s ADDSYM detect missed symmetry or twinning. For high-resolution data (d < 0.8 Å), Hirshfeld surface analysis clarifies intermolecular interactions .
Q. What methodologies are employed to evaluate the structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- SAR Workflow :
Substituent Variation : Synthesize analogs with modified bromophenyl/fluorophenyl groups (e.g., chloro, methyl, nitro).
Bioassays : Test inhibitory activity (e.g., IC₅₀) against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR (surface plasmon resonance).
Computational Modeling : Docking studies (AutoDock Vina) predict binding modes; MD simulations (GROMACS) assess stability .
- Case Study : Replacing the 4-fluorophenyl group with a trifluoromethyl group (as in Patent EP 2021/239863) increased target affinity by 10-fold .
Q. What mechanistic insights guide the regioselective modification of substituents on the oxazole and phenyl rings?
- Methodological Answer :
- Oxazole Ring Reactivity : The C-2 position is electrophilic due to electron-withdrawing carboxamide. Use directing groups (e.g., pyridyl) to achieve C-5 functionalization.
- Phenyl Ring Modifications : Bromine at the 2-position directs meta-substitution via σ-complex intermediates. Fluorine’s ortho/para-directing effects are mitigated by steric hindrance from the oxazole ring .
- Radical Pathways : TEMPO-mediated bromination at the oxazole C-4 position proceeds via a radical mechanism (AIBN initiator, CCl₄ solvent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
